H 74
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H 74 is an organic compound with the molecular formula C14H10Cl2N2. It is characterized by the presence of two chlorine atoms attached to the aniline ring and a phenylacetonitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H 74 typically involves the reaction of 3,4-dichloroaniline with phenylacetonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The industrial methods also incorporate purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
H 74 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The chlorine atoms on the aniline ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions result in the replacement of chlorine atoms with other functional groups .
Scientific Research Applications
H 74 has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of H 74 involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the contractility of smooth muscles, likely through nonspecific inhibition mechanisms. This action is comparable to that of other spasmolytic agents like methphenethamine and papaverine .
Comparison with Similar Compounds
Similar Compounds
(4-Chloranilino)phenylacetonitrile: Similar structure but with only one chlorine atom.
(3,4,5-Trichloranilino)phenylacetonitrile: Contains three chlorine atoms on the aniline ring.
Uniqueness
This compound is unique due to its specific substitution pattern on the aniline ring, which imparts distinct chemical and biological properties. Its dual chlorine substitution makes it more reactive in certain chemical reactions compared to its mono- or tri-chlorinated analogs .
Properties
CAS No. |
71144-20-2 |
---|---|
Molecular Formula |
C14H10Cl2N2 |
Molecular Weight |
277.1 g/mol |
IUPAC Name |
2-(3,4-dichloroanilino)-2-phenylacetonitrile |
InChI |
InChI=1S/C14H10Cl2N2/c15-12-7-6-11(8-13(12)16)18-14(9-17)10-4-2-1-3-5-10/h1-8,14,18H |
InChI Key |
SCDQQTLWNUACAP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C#N)NC2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)NC2=CC(=C(C=C2)Cl)Cl |
Synonyms |
(3,4-dichloroanilino)phenylacetonitrile H 74 H-74 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.